molecular formula C12H17NO B8757315 2-(Diethylamino)-1-phenylethanone CAS No. 4061-29-4

2-(Diethylamino)-1-phenylethanone

Cat. No.: B8757315
CAS No.: 4061-29-4
M. Wt: 191.27 g/mol
InChI Key: KOTFYSVFYYKCRA-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-phenylethanone (CAS RN: N/A; molecular formula: C₁₂H₁₉NO) is a tertiary amine-containing acetophenone derivative. Its structure features a ketone group at the 1-position of the phenyl ring and a diethylamino substituent at the 2-position (Figure 1). Its vaporization enthalpy (ΔvapH) is reported as 71.6 kJ/mol at 298 K, indicating moderate intermolecular interactions compared to other acetophenone derivatives .

Properties

CAS No.

4061-29-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(diethylamino)-1-phenylethanone

InChI

InChI=1S/C12H17NO/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

KOTFYSVFYYKCRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Differentiators

Amino substituents: Diethylamino groups enhance basicity and solubility in polar solvents compared to dimethylamino or non-amino analogs.

Electron-withdrawing groups (e.g., Cl, thiadiazole): Increase melting/boiling points but reduce nucleophilic reactivity.

Phosphino groups: Enable catalytic applications, unlike amino or ketone functionalities.

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